molecular formula C16H12N2O3S B2429602 (2Z,5E)-5-[(2E)-3-(furan-2-yl)prop-2-en-1-ylidene]-2-[(4-hydroxyphenyl)imino]-1,3-thiazolidin-4-one CAS No. 862194-16-9

(2Z,5E)-5-[(2E)-3-(furan-2-yl)prop-2-en-1-ylidene]-2-[(4-hydroxyphenyl)imino]-1,3-thiazolidin-4-one

Cat. No.: B2429602
CAS No.: 862194-16-9
M. Wt: 312.34
InChI Key: FARBORZZVJAVDC-GSPDUGTFSA-N
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Description

(2Z,5E)-5-[(2E)-3-(furan-2-yl)prop-2-en-1-ylidene]-2-[(4-hydroxyphenyl)imino]-1,3-thiazolidin-4-one is a useful research compound. Its molecular formula is C16H12N2O3S and its molecular weight is 312.34. The purity is usually 95%.
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Scientific Research Applications

Anticancer and Antifibrotic Activity

Research has shown that certain thiazolidinone derivatives, including compounds related to (2Z,5E)-5-[(2E)-3-(furan-2-yl)prop-2-en-1-ylidene]-2-[(4-hydroxyphenyl)imino]-1,3-thiazolidin-4-one, exhibit promising anticancer and antifibrotic activities. One study reported the synthesis of 5-ene-2-amino(imino)-4-thiazolidinones and found that some compounds reduced the viability of fibroblasts without possessing anticancer effects. Notably, compounds like 2-{3-furan-2-ylmethyl-2-[(2-methyl-3-phenylallylidene)hydrazono]-thiazolidin-4-one-5-yl}-N-(3-trifluoromethylphenyl)-acetamide showed high antifibrotic activity, comparable to Pirfenidone, without scavenging superoxide radicals (Kaminskyy et al., 2016). Additionally, another study focused on 4-aminothiazol-2(5H)-one derivatives, confirming the existence of only the amino-form and not the amino-imino tautomerism. These compounds exhibited low to moderate anticancer activity with significant selectivity on specific cancer cell lines, highlighting the potential of 5-ylidene-4-R-amino derivatives over compounds with a free amino group (Kaminskyy et al., 2015).

Antibacterial and Antifungal Activity

Several studies have synthesized and evaluated thiazolidinone derivatives for antibacterial and antifungal activities. For instance, compounds synthesized from N,N'-Diphenylthiourea showed moderate to weaker antibacterial activity (Pemawat et al., 2010). Moreover, derivatives of 2-imino-3-(4-arylthiazol-2-yl)-thiazolidin-4-ones tested against agricultural fungi showed that some new compounds exhibited higher fungicidal effects compared to others, indicating the significance of the thiazole moiety for biological activity (Liu et al., 2000).

Structural and Molecular Studies

Research has also focused on the structural and molecular aspects of thiazolidinone derivatives. One study synthesized and fully characterized a specific compound using FT-IR, 1H, and 13C NMR spectroscopy, and investigated its crystal structure through X-ray powder diffraction, providing insights into intermolecular interactions and solid-state molecular structure and packing (Rahmani et al., 2017).

Properties

IUPAC Name

(5E)-5-[(E)-3-(furan-2-yl)prop-2-enylidene]-2-(4-hydroxyphenyl)imino-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O3S/c19-12-8-6-11(7-9-12)17-16-18-15(20)14(22-16)5-1-3-13-4-2-10-21-13/h1-10,19H,(H,17,18,20)/b3-1+,14-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FARBORZZVJAVDC-GSPDUGTFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C=CC=C2C(=O)NC(=NC3=CC=C(C=C3)O)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=COC(=C1)/C=C/C=C/2\C(=O)NC(=NC3=CC=C(C=C3)O)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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